molecular formula C12H9N3O2 B6154447 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1415829-29-6

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B6154447
CAS RN: 1415829-29-6
M. Wt: 227.2
InChI Key:
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-(4-cyanophenyl)” part suggests the presence of a cyanophenyl group at the 3rd position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the cyanophenyl group. The exact structure would depend on the position and orientation of these groups .

Safety and Hazards

Based on the safety data sheet of a similar compound, 3-(4-Cyanophenyl)propionic acid, it is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate to form 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, which is then hydrolyzed to yield the desired product.", "Starting Materials": ["4-cyanobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate"], "Reaction": ["Step 1: Dissolve 4-cyanobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add sodium ethoxide (1.2 equiv). Heat the mixture at reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3. Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester as a yellow solid.", "Step 4: Dissolve the ester (1.0 equiv) in a mixture of water and sodium hydroxide. Heat the mixture at reflux for 4-6 hours.", "Step 5: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to adjust the pH to 2-3. Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 6: Combine the organic layers and evaporate the solvent to obtain 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a white solid."] }

CAS RN

1415829-29-6

Product Name

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Molecular Formula

C12H9N3O2

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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